molecular formula C17H21N3OS B1199795 Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- CAS No. 105963-46-0

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-

Cat. No. B1199795
M. Wt: 315.4 g/mol
InChI Key: RJPFPRVTDMWNTH-UHFFFAOYSA-N
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Description

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have shown potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole carboxamide derivatives involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Application in Immunosuppressants

Summary of the Application

Tok-8801 is a small molecule drug that acts as an immunosuppressant . It has been studied for its potential to modulate the immune system, particularly in the context of autoimmune diseases .

Methods of Application

The compound is typically administered orally. In one study, it was given at doses ranging from 0.1 to 10 mg/kg .

Results or Outcomes

Tok-8801 has shown promising results in suppressing the plaque-forming cell (PFC) responses to varying doses of antigen in mice, which are high responders to SRBC antigen . On the other hand, it augmented the PFC response in aged mice in which the PFC response was markedly depressed compared with that in young mice .

Application in Immune System Diseases

Summary of the Application

Tok-8801 has been studied for its potential applications in immune system diseases. It is believed to act as an immunomodulating agent .

Methods of Application

In studies, Tok-8801 is administered orally, with doses ranging from 0.1 to 10 mg/kg .

Results or Outcomes

The compound has shown to suppress the PFC responses to varying doses of antigen in mice, which are high responders to SRBC antigen . However, it augmented the PFC response in aged mice, where the PFC response was markedly depressed compared to that in young mice .

Application in Skin Diseases

Summary of the Application

While there isn’t specific research available on the application of Tok-8801 in skin diseases, its immunosuppressant properties suggest potential applications in this area .

Methods of Application

The methods of application in this context would likely be similar to those used in other areas of research, such as oral administration .

Results or Outcomes

The outcomes of Tok-8801’s application in skin diseases are not explicitly documented in the available resources .

Application in Musculoskeletal Diseases

Summary of the Application

Tok-8801’s immunosuppressant properties suggest potential applications in musculoskeletal diseases .

Results or Outcomes

The outcomes of Tok-8801’s application in musculoskeletal diseases are not explicitly documented in the available resources .

Application in Rheumatoid Arthritis

Summary of the Application

Tok-8801 has been studied for its potential use in treating rheumatoid arthritis, an autoimmune disease .

Results or Outcomes

Application in Antibody Production

Summary of the Application

Tok-8801 has been studied for its effects on antibody production .

Results or Outcomes

Tok-8801 has shown to suppress the in vivo generation of anti-SRBC PFC in normal mice, but the compound restored the depressed antibody production in restraint-stress mice which was mainly caused by helper T cell defects .

Application in Cancer Treatment

Summary of the Application

While there isn’t specific research available on the application of Tok-8801 in cancer treatment, its immunomodulatory properties suggest potential applications in this area .

Results or Outcomes

The outcomes of Tok-8801’s application in cancer treatment are not explicitly documented in the available resources .

Application in Autoimmune Diseases

Summary of the Application

Tok-8801 has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis . It acts as an immunomodulating agent .

Results or Outcomes

Tok-8801 has shown to suppress the PFC responses to varying doses of antigen in mice, which are high responders to SRBC antigen . However, it augmented the PFC response in aged mice, where the PFC response was markedly depressed compared to that in young mice .

Application in Organ Transplantation

Summary of the Application

While there isn’t specific research available on the application of Tok-8801 in organ transplantation, its immunosuppressant properties suggest potential applications in this area .

Results or Outcomes

The outcomes of Tok-8801’s application in organ transplantation are not explicitly documented in the available resources .

properties

IUPAC Name

3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPFPRVTDMWNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909841
Record name 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-

CAS RN

105963-46-0
Record name Tok 8801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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